molecular formula C11H12N4OS B5342118 N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

Cat. No. B5342118
M. Wt: 248.31 g/mol
InChI Key: ILELQLVUYIQMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a thioester compound that belongs to the family of triazole-based compounds. In

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the growth of cancer cells by inhibiting the cell cycle. This compound has been found to inhibit the expression of cyclin D1 and CDK4, which are essential for cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been found to exhibit excellent catalytic activity in various reactions.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has several advantages for lab experiments. This compound is easy to synthesize, and its synthesis method is straightforward and efficient. This compound has also been found to exhibit excellent catalytic activity in various reactions. However, this compound has some limitations for lab experiments. This compound is a thioester compound, which can be unstable under certain conditions. This compound also has limited solubility in water, which can limit its use in aqueous reactions.

Future Directions

N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has several potential future directions. One of the key areas of research is its use as a ligand in the synthesis of metal complexes. This compound has been found to exhibit excellent catalytic activity in various reactions, and its use as a ligand in the synthesis of metal complexes can lead to the development of new catalysts with improved activity and selectivity.
This compound also has potential applications in the field of medicine. This compound has been found to exhibit significant cytotoxicity against cancer cells, and its use as an anticancer agent can lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is easy to synthesize, and its synthesis method is straightforward and efficient. This compound has been found to exhibit excellent catalytic activity in various reactions and has potential applications in the field of medicine. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide can be synthesized using a straightforward and efficient method. The synthesis of this compound involves the reaction of 3-methylbenzoyl chloride with sodium azide to form 3-methylbenzoyl azide. The 3-methylbenzoyl azide is then reacted with sodium thioacetate to form this compound. The reaction mechanism involves the formation of a triazole ring by the reaction of the azide with the thioester group.

Scientific Research Applications

N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has been extensively studied for its potential applications in various fields. One of the key areas of research is its use as a ligand in the synthesis of metal complexes. This compound has been used as a ligand in the synthesis of copper, nickel, and zinc complexes. These complexes have been found to exhibit excellent catalytic activity in various reactions.
This compound has also been studied for its potential use as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by inhibiting the cell cycle.

properties

IUPAC Name

N-(3-methylphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-3-2-4-9(5-8)13-10(16)7-17-11-6-12-15-14-11/h2-6H,7H2,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILELQLVUYIQMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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